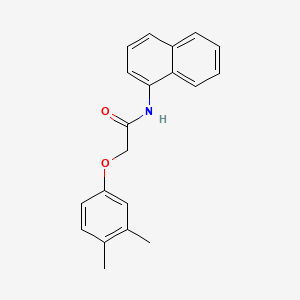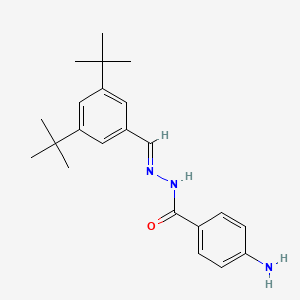![molecular formula C15H13FN2O3 B5882102 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide, also known as FBMA, is a chemical compound that has been studied for its potential therapeutic applications in the field of cancer research. FBMA belongs to the class of benzamide derivatives and has been shown to exhibit anti-tumor properties in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, ultimately resulting in apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-tumor properties in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been investigated for its potential use as a diagnostic tool for cancer imaging. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been investigated for its potential use as a diagnostic tool for cancer imaging. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide include investigating its potential as a therapeutic agent for other types of cancer, as well as exploring its use in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research on improving the solubility of this compound could lead to increased efficacy in in vivo studies.
Métodos De Síntesis
The synthesis of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide involves the reaction of 3-fluorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the intermediate 3-fluorobenzoyl-4-methoxyanilide, which is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield this compound. The overall yield of the synthesis process is approximately 40%.
Aplicaciones Científicas De Investigación
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been studied for its potential therapeutic applications in the field of cancer research. It has been shown to exhibit anti-tumor properties in preclinical studies, specifically against human colon cancer cells and breast cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been investigated for its potential use as a diagnostic tool for cancer imaging.
Propiedades
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-13-6-5-9(14(17)19)8-12(13)18-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANCHRFXPIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)